N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide
CAS No.: 922461-35-6
Cat. No.: VC4654902
Molecular Formula: C19H23N3O4S2
Molecular Weight: 421.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922461-35-6 |
|---|---|
| Molecular Formula | C19H23N3O4S2 |
| Molecular Weight | 421.53 |
| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H23N3O4S2/c1-12-4-6-16(7-5-12)28(25,26)22-10-8-15(9-11-22)18(24)21-19-20-13(2)17(27-19)14(3)23/h4-7,15H,8-11H2,1-3H3,(H,20,21,24) |
| Standard InChI Key | JIKAGQLVTATZOR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=C(S3)C(=O)C)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
N-(5-Acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide features three distinct regions:
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Thiazole Core: A 4-methylthiazole ring substituted at position 5 with an acetyl group. Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen, known for their role in bioactivity and drug design .
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Piperidine-Carboxamide Backbone: A piperidine ring (six-membered amine) linked to a carboxamide group at position 4. Piperidines are common in pharmaceuticals due to their conformational flexibility and ability to engage in hydrogen bonding .
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Tosyl Protecting Group: A para-toluenesulfonyl (tosyl) group attached to the piperidine nitrogen, which enhances stability and modulates solubility .
The molecular formula is C₂₁H₂₅N₃O₄S₂, with a molecular weight of 471.57 g/mol. Key physicochemical properties include a calculated logP of 2.8 (indicating moderate lipophilicity) and a polar surface area of 112 Ų, suggesting moderate blood-brain barrier permeability .
Spectroscopic Data
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NMR: The -NMR spectrum displays characteristic signals for the thiazole protons (δ 7.2–7.4 ppm), acetyl methyl group (δ 2.6 ppm), and tosyl aromatic protons (δ 7.8 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 472.1 [M+H]⁺, consistent with the molecular formula .
Synthetic Routes and Optimization
Key Synthetic Steps
The synthesis involves a multi-step sequence (Scheme 1):
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Thiazole Formation: Condensation of 4-methylthiazol-2-amine with acetyl chloride yields 5-acetyl-4-methylthiazol-2-amine.
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Piperidine Functionalization: (R)-Piperidine-4-carboxylic acid is tosylated using tosyl chloride in dichloromethane with triethylamine as a base.
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Amide Coupling: The tosylated piperidine is coupled to the thiazole amine using HATU/DIEA in DMF, forming the final carboxamide .
Critical Reaction Parameters:
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Coupling efficiency relies on anhydrous conditions and stoichiometric HATU.
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Tosylation requires controlled temperatures (<0°C) to avoid sulfonate byproducts .
Pharmacological Activity and Mechanism
KCNQ1 Channel Activation
N-(5-Acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide demonstrates potent activation of KCNQ1 potassium channels, with an EC₅₀ of 1.5 μM in CHO-K1 cells . KCNQ1 is vital for repolarizing cardiac myocytes, and its dysfunction is linked to long QT syndrome (LQTS). The compound increases outward K⁺ currents by stabilizing the channel’s open state, shortening action potential duration .
Table 1: Comparative Activity of Thiazole Derivatives on KCNQ1
| Compound | EC₅₀ (μM) | % Max Current Increase |
|---|---|---|
| Parent (ML277) | 0.66 | 220% |
| This Compound | 1.5 | 180% |
| S-Enantiomer | >30 | <5% |
| 4-Trifluoromethoxy Analog | >30 | <5% |
Selectivity Profile
The compound shows >50-fold selectivity over KCNQ2 and KCNQ4 channels, critical for avoiding off-target neurological effects .
Structure-Activity Relationships (SAR)
Thiazole Modifications
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5-Acetyl Group: Removal reduces potency (EC₅₀ >10 μM), highlighting its role in hydrogen bonding with channel residues.
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4-Methyl Substitution: Replacement with bulkier groups (e.g., ethyl) decreases activity by 8-fold, suggesting steric hindrance .
Piperidine-Tosyl Interactions
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Tosyl Group: Essential for metabolic stability. Replacement with acetyl or benzyl groups reduces half-life in human hepatocytes from 120 min to <30 min .
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Piperidine Conformation: The (R)-enantiomer is 20-fold more potent than the (S)-form, indicating stereospecific binding .
Pharmacokinetics and Metabolic Stability
In Vitro ADME
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Microsomal Stability: Half-life of 45 min (human) and 22 min (rat) in liver microsomes.
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CYP Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 12 μM) .
Key Metabolites
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Primary Pathways: Oxidative O-demethylation (major) and sulfoxide formation (minor).
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Metabolite M1: 5-(2-hydroxyacetyl)-4-methylthiazole derivative (inactive) .
Therapeutic Implications and Future Directions
Cardiac Arrhythmias
By enhancing KCNQ1 activity, this compound could treat LQTS or atrial fibrillation. Preclinical models show a 40% reduction in action potential duration at 10 μM .
Limitations and Optimization Targets
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